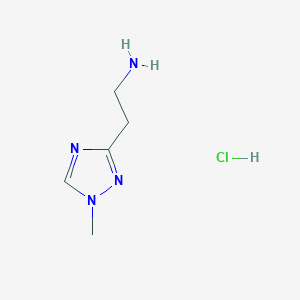

2-(1-methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride

Description

Evolution of 1,2,4-Triazole Chemistry

The 1,2,4-triazole scaffold, a five-membered heterocyclic ring containing three nitrogen atoms, has been a cornerstone of medicinal and agrochemical research since its discovery in the late 19th century. Early synthetic methods, such as the Pellizzari reaction (1911), enabled the condensation of amides and hydrazides to form 1,2,4-triazoles. Subsequent advancements, including the Einhorn–Brunner reaction, expanded access to diverse derivatives. By the mid-20th century, triazoles gained prominence in pharmaceuticals, exemplified by antifungal agents like fluconazole and itraconazole. The development of copper-catalyzed azide-alkyne cycloaddition (CuAAC) further revolutionized triazole synthesis, enabling regioselective formation of 1,2,3-triazoles.

Table 1: Key Milestones in 1,2,4-Triazole Chemistry

Position in Heterocyclic Chemistry

2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride (C₅H₁₁ClN₄, MW 162.62 g/mol) occupies a unique niche due to its structural features:

- A methyl group at the N1 position enhances metabolic stability.

- An ethylamine side chain at C3 facilitates salt formation (hydrochloride) and solubility.

- The triazole core enables π-π stacking and hydrogen bonding, critical for biological interactions.

Table 2: Structural Comparison with Related Triazoles

Discovery and Initial Characterization

First reported in the early 21st century (CAS 1384430-52-7), this compound was synthesized via alkylation of 1-methyl-1H-1,2,4-triazole followed by amine functionalization and hydrochloride salt formation. Key characterization data include:

Significance in Chemical Research

This derivative serves as:

- Pharmaceutical intermediate : Precursor to antimicrobial and antifungal agents.

- Ligand in coordination chemistry : The amine and triazole groups bind transition metals for catalytic applications.

- Model compound : For studying substituent effects on triazole reactivity.

Table 3: Research Applications

Properties

IUPAC Name |

2-(1-methyl-1,2,4-triazol-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4.ClH/c1-9-4-7-5(8-9)2-3-6;/h4H,2-3,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOEFSWLIXXOWDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=N1)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1384430-52-7 | |

| Record name | 1H-1,2,4-Triazole-3-ethanamine, 1-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1384430-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : CHClN

- Molecular Weight : 162.62 g/mol

- IUPAC Name : 2-(1-methyl-1H-1,2,4-triazol-3-yl)ethanamine; hydrochloride

- Appearance : White to off-white powder

- Storage Conditions : Room temperature

Antifungal Activity

Triazole compounds are widely recognized for their antifungal properties. 2-(1-methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride has shown effectiveness against various fungal pathogens. Research indicates that it may inhibit the synthesis of ergosterol, a vital component of fungal cell membranes, thereby exerting antifungal effects.

Potential in Cancer Therapy

Emerging studies suggest that triazole derivatives can play a role in cancer treatment by modulating pathways involved in tumor growth and metastasis. For instance, compounds similar to 2-(1-methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride have been investigated for their ability to inhibit specific kinases involved in cancer progression.

Plant Growth Regulation

Triazole compounds are utilized as plant growth regulators. They can influence the growth patterns of crops by altering hormone levels within the plants. This application is particularly relevant in enhancing crop yields and improving resistance to environmental stressors.

Fungicides

The antifungal properties of triazoles extend to agricultural applications as fungicides. They are effective in controlling fungal diseases in crops, thus protecting agricultural productivity.

Synthesis of Novel Materials

The unique structure of 2-(1-methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride allows it to be used as a building block in the synthesis of novel materials. Its ability to form coordination complexes with metals makes it valuable in the development of new catalysts and materials for electronic applications.

Case Studies and Research Findings

Mechanism of Action

The mechanism by which 2-(1-methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride exerts its effects depends on its specific application. In medicinal applications, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Structural analogs of this compound differ primarily in substituents on the triazole ring, adjacent aromatic systems, or modifications to the ethylamine chain. Key examples include:

Table 1: Structural Comparison of Selected Triazole Derivatives

Physicochemical Properties

Table 2: Physical and Spectral Properties

The absence of melting point data for the target compound highlights a gap in current literature, whereas analogs with aromatic substituents exhibit higher melting points due to enhanced crystallinity .

Pharmacological Activity

The target compound is a TAAR1 agonist (LK00764) with demonstrated efficacy in preclinical models of schizophrenia . Structural analogs show varying receptor affinities:

- Electron-donating groups (e.g., methoxy): Improve solubility but may reduce TAAR1 binding due to steric hindrance .

- Electron-withdrawing groups (e.g., nitro): Enhance binding affinity in some cases but may compromise metabolic stability .

- Bulkier aromatic systems (e.g., quinolinyl in Compound 35): Increase receptor selectivity but reduce bioavailability .

Biological Activity

2-(1-methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride, also known by its CAS number 1384430-52-7, is a compound of considerable interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview of its pharmacological potential.

The compound's chemical formula is CHClN, with a molecular weight of 162.62 g/mol. It appears as a white powder and is soluble in water, making it suitable for various biological applications. The structural representation can be noted by its IUPAC name: 2-(1-methyl-1H-1,2,4-triazol-3-yl)ethanamine hydrochloride.

| Property | Value |

|---|---|

| Chemical Formula | CHClN |

| Molecular Weight | 162.62 g/mol |

| Appearance | White powder |

| Solubility | Soluble in water |

Antimicrobial Activity

Research has indicated that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action often involves interference with the biosynthesis of nucleic acids or cell wall synthesis.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several triazole derivatives, including 2-(1-methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride. The Minimum Inhibitory Concentration (MIC) values were determined against common pathogens:

| Compound | MIC (µg/mL) |

|---|---|

| 2-(1-methyl-1H-1,2,4-triazol-3-yl)ethanamine hydrochloride | 12.5 |

| Control (Ciprofloxacin) | 2 |

This data suggests that while the compound is effective, it may not be as potent as established antibiotics like ciprofloxacin.

Antioxidant Activity

Antioxidant assays have demonstrated that triazole derivatives possess scavenging activity against free radicals. Specifically, the DPPH radical scavenging assay indicated that these compounds can mitigate oxidative stress in biological systems.

Table 2: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Ascorbic Acid (Control) | 90 |

| 2-(1-methyl-1H-1,2,4-triazol-3-yl)ethanamine hydrochloride | 78 |

This indicates a substantial antioxidant capacity that could be beneficial in preventing oxidative damage in cells.

Neuroprotective Effects

Preliminary studies have suggested that compounds with triazole structures may exhibit neuroprotective effects. These effects are hypothesized to arise from their ability to modulate neurotransmitter systems and reduce neuroinflammation.

Research Findings

A recent study highlighted the potential neuroprotective role of triazole derivatives in models of neurodegeneration:

"Triazole derivatives showed a significant reduction in neuronal cell death in vitro under oxidative stress conditions" .

The biological activity of 2-(1-methyl-1H-1,2,4-triazol-3-yl)ethanamine hydrochloride is largely attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity : Triazole compounds often inhibit enzymes critical for microbial survival.

- Radical Scavenging : The structure allows for effective interaction with free radicals.

- Modulation of Receptor Activity : Potential interactions with neurotransmitter receptors may contribute to neuroprotective effects.

Preparation Methods

Multi-step Synthetic Routes via Substitution and Ring Closure

One patented method involves multiple steps starting from substituted benzonitriles or benzoates, proceeding through substitution, acylation, ring closure, and reduction reactions to yield the target intermediate or related compounds (e.g., 2-methoxy-3-(1-methyl-1H-1,2,4-triazole-3-yl)aniline) which can be further transformed to the ethanamine hydrochloride salt.

-

- Substitution on aromatic precursors to introduce functional groups.

- Acylation using oxalyl chloride to form acyl chlorides.

- Condensation with amines to form amides.

- Boc protecting group removal.

- Reaction with potassium thiocyanate followed by intramolecular ring closure to form the triazole ring.

- Reduction steps to convert nitro groups to amines.

- Salt formation with hydrochloric acid to yield the hydrochloride salt.

-

- Use of dichloromethane as solvent.

- Cooling to 5 °C during sensitive addition steps.

- Use of N,N-dimethylformamide (DMF) or N,N-diisopropylethylamine as bases.

- Monitoring by thin-layer chromatography (TLC).

- Purification by extraction, drying, and crystallization.

-

- High cost and limited availability of some reagents such as N-methyl formylhydrazine.

- Use of palladium catalysts and organometallic reagents increases cost and complicates scale-up.

- Multi-step sequences require careful control and generate waste.

One-pot Tandem Cyclization and Alkylation Strategy

A recent research approach focuses on a two-stage one-pot process for synthesizing the key triazole intermediate related to ensitrelvir, which includes the 2-(1-methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine structure.

Stage 1: Cyclization

- Starting from commercially available chloroacetamide.

- Condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an active imine intermediate.

- Cyclization with methylhydrazine sulfate to form the 1,2,4-triazole ring.

- This step avoids multiple protection/deprotection and chlorination steps seen in other methods.

Stage 2: Alkylation

- N-alkylation with triazone followed by selective N1-methylation using iodomethane.

- Achieves the introduction of the methyl group on the triazole nitrogen.

-

- Initial cyclization yields around 7.4% for the desired N1-methylated product, with side products formed due to N2-methylation.

- Overall yield for the two-stage process reported at 54%.

-

- Utilizes inexpensive, commercially available starting materials.

- Reduces the number of synthetic steps.

- Avoids expensive catalysts and reagents.

- Potentially scalable and environmentally friendlier.

-

- Low yield and regioselectivity in methylation step require optimization.

- Side products need to be identified and controlled.

- The patented multi-step approach demonstrates a robust synthetic route with high yields and purity but suffers from high costs and complexity due to expensive reagents and catalysts.

- The novel two-stage one-pot strategy offers a promising alternative with simplicity and cost reduction but requires further optimization to improve yield and selectivity.

- Both methods emphasize the importance of controlling reaction conditions such as temperature, pH, and reagent addition rates to maximize product formation and minimize impurities.

- Impurity profiling and identification have been undertaken in the one-pot method to ensure product quality suitable for pharmaceutical applications.

- Environmental and industrial scalability considerations favor the one-pot approach, though the multi-step route remains relevant for high-purity demands.

The preparation of 2-(1-methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride involves complex synthetic strategies balancing yield, purity, cost, and scalability. Current authoritative methods include a detailed multi-step substitution and ring closure process with high yields and purity, and an innovative two-stage one-pot cyclization and alkylation method that simplifies synthesis with moderate yield. Future research should focus on optimizing the one-pot method to enhance selectivity and yield while maintaining cost-effectiveness and environmental compatibility.

Q & A

Q. What are the standard synthetic routes for 2-(1-methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride?

The compound is typically synthesized via cyclocondensation reactions. For example, substituted triazole derivatives are prepared by reacting hydrazine derivatives with nitriles or carboxylic acid derivatives under acidic conditions. In one protocol, intermediates like 2-(5-aryl-4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochlorides were synthesized with yields ranging from 48% to 89%, depending on substituents and reaction optimization (e.g., reflux in ethanol with HCl catalysis) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation. For example, the ¹H NMR spectrum of a related compound (2-(5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride) shows characteristic peaks at δ 3.85 (s, OCH₃) and δ 7.34–7.44 (m, aromatic protons). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., observed m/z 219.1240 vs. calculated 219.1240) .

Q. How is the purity of the compound assessed during synthesis?

Melting point analysis and chromatographic methods (e.g., HPLC or TLC) are standard. For instance, synthesized derivatives in exhibited sharp melting points (e.g., 235–236°C), confirming purity. HRMS and elemental analysis further ensure compositional accuracy .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

Yield optimization involves adjusting solvents, catalysts, and temperature. In , using N,N-dimethylacetamide as a solvent with lithium hexamethyldisilazane at 20°C improved yields to 89%. Substituent effects (e.g., electron-withdrawing groups on aryl rings) also influence reaction efficiency .

Q. What strategies resolve contradictions in spectral data across studies?

Discrepancies in NMR or melting point data may arise from polymorphic forms or solvate formation. Cross-validation using X-ray crystallography (e.g., SHELX software for structure refinement) can clarify structural ambiguities . For example, SHELXL is widely used for small-molecule refinement to resolve atomic positions .

Q. How is computational modeling used to predict biological activity?

Molecular docking and quantitative structure-activity relationship (QSAR) models evaluate interactions with targets like TAAR1 (Trace Amine-Associated Receptor 1). In , analogs of this compound were designed as TAAR1 agonists, with activity validated via cAMP assays in HEK-293 cells .

Q. What methodologies determine the crystal structure of this compound?

Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is standard. The software’s robustness in handling high-resolution data or twinned crystals makes it ideal for resolving complex structures .

Q. How do substituents on the triazole ring affect pharmacological activity?

Substituents modulate lipophilicity and receptor binding. For example, 4′-chloro-biphenyl substituents enhance TAAR1 agonism by improving hydrophobic interactions, while electron-donating groups (e.g., methoxy) may alter metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.